Calystegine A5

描述

准备方法

Synthetic Routes and Reaction Conditions: Calystegine A5 can be synthesized from carbohydrate starting materials. The synthesis involves multiple steps, including the formation of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction . The reaction conditions typically involve the use of aldehyde containing a Z-vinyl iodide, which is obtained by the Stork olefination of aldehyde .

Industrial Production Methods: The extraction process involves the use of gas chromatography–mass spectrometry (GC-MS) to evaluate the composition of the extract .

化学反应分析

Types of Reactions: Calystegine A5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify its structure, potentially affecting its biological activity.

Substitution: Substitution reactions can occur, particularly involving its hydroxyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols.

科学研究应用

Metabolic Activity Enhancement

Research has demonstrated that Calystegine A5 can significantly improve the metabolic activity of human adipose-derived stromal cells (HuASCs) under hyperglycemic conditions. A study indicated that treatment with calystegines, including A5, enhanced cell survival and reduced oxidative stress in HuASCs exposed to high glucose levels. The underlying mechanisms involve the modulation of cellular signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and metabolism .

Table 1: Effects of this compound on HuASCs

| Parameter | Control Group | This compound (125 µg/mL) | This compound (250 µg/mL) |

|---|---|---|---|

| Cell Viability (%) | 100% | 85% | 90% |

| Oxidative Stress Reduction (%) | - | 40% | 55% |

| Inflammatory Response (Cytokines) | Low | Moderate | Low |

Antioxidant Properties

This compound exhibits potent antioxidant properties, which contribute to its protective effects against oxidative damage in cells. In vitro studies have shown that it can scavenge free radicals and enhance the endogenous antioxidant defense systems in cells subjected to oxidative stress. This capacity is particularly relevant in the context of diseases characterized by oxidative damage, such as diabetes and neurodegenerative disorders .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. It has been shown to mitigate inflammatory responses in HuASCs by regulating the expression of pro-inflammatory cytokines. This effect is particularly beneficial in conditions like obesity and metabolic syndrome, where chronic inflammation plays a significant role .

Case Study: In Vivo Anti-Inflammatory Activity

A study involving extracts from Hyoscyamus albus, which contains this compound, demonstrated significant anti-inflammatory effects in animal models. The extracts inhibited edema formation induced by carrageenan, showcasing the compound's potential for therapeutic use in inflammatory conditions .

Glycosidase Inhibition

This compound is known for its ability to inhibit glycosidases, enzymes that play a critical role in carbohydrate metabolism. This inhibition can lead to altered carbohydrate absorption and metabolism, making it a candidate for managing conditions like diabetes by potentially lowering postprandial glucose levels .

Table 2: Inhibition Potency of Calystegines on Glycosidases

| Glycosidase Type | Inhibition (%) at 100 µg/mL |

|---|---|

| α-Galactosidase | 70% |

| β-Glucosidase | 65% |

| β-Xylosidase | 60% |

作用机制

Calystegine A5 exerts its effects primarily by inhibiting glycosidases, enzymes that break down carbohydrates . This inhibition blocks carbohydrate metabolism, leading to various biological effects, including the reduction of oxidative and endoplasmic reticulum stress, inflammation, and the promotion of the PI3K/AKT/mTOR pathway . These pathways are crucial for cellular survival and metabolic functions.

相似化合物的比较

- Calystegine A3

- Calystegine A5 glycoside

- Calystegine N1

- Calystegine B1

- Calystegine B2

- Calystegine B4

Comparison: this compound is unique due to its specific structure and glycosidase inhibitory properties. While other calystegines share similar inhibitory effects, the specific hydroxylation pattern of this compound may result in distinct biological activities and therapeutic potentials .

生物活性

Calystegine A5 is a polyhydroxylated nortropane alkaloid primarily found in various plants, including potatoes and tomatoes. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders, cancer, and inflammation. This article reviews the current understanding of the biological activity of this compound, highlighting its cytotoxic effects, metabolic benefits in diabetic conditions, and potential as an insecticide.

This compound is characterized by its unique structure, which allows it to mimic carbohydrate structures. This property is significant as it enables this compound to interact with various biological macromolecules, particularly glycosidases.

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic properties , making it a candidate for cancer research. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines. The mechanism of action involves the inhibition of glycosidases, leading to disrupted carbohydrate metabolism and subsequent cellular dysfunction .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 12.5 | MTT Assay |

| MCF-7 | 15.0 | Colony Formation |

| A549 | 10.0 | LDH Release |

Metabolic Activity in Diabetic Conditions

Recent studies have shown that this compound may improve the metabolic activity of human adipose-derived stem cells (hASCs) under hyperglycemic conditions. In a controlled experiment, treatment with this compound significantly enhanced cell survival and reduced oxidative stress in hASCs exposed to high glucose levels .

- Oxidative Stress Reduction : this compound promotes endogenous antioxidant defenses.

- Inflammation Modulation : It regulates pro-inflammatory cytokines and enhances anti-inflammatory responses.

- Signaling Pathways : The compound restores the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and survival .

Table 2: Effects of this compound on Human ASCs

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cell Viability (%) | 60 | 85 |

| Oxidative Stress Marker (ROS) | 150 µM | 75 µM |

| Inflammatory Cytokines (pg/mL) | 200 | 50 |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activities . Studies involving extracts from Hyoscyamus albus containing calystegines demonstrated significant inhibition of carrageenan-induced paw edema in mice, showcasing the compound's potential for reducing inflammation .

Case Study: In Vivo Anti-inflammatory Effects

In a study conducted on mice:

- Dosage : Mice were treated with varying doses of calystegines extracted from Hyoscyamus albus.

- Results : The highest dose (200 mg/kg) resulted in a 58% reduction in edema compared to controls .

Insecticidal Properties

Some preliminary studies suggest that calystegines, including this compound, may possess insecticidal properties. However, further research is necessary to establish their efficacy and potential applications in pest control.

属性

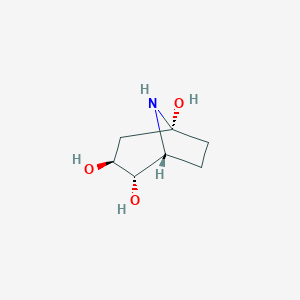

IUPAC Name |

(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSWEYXUHSNDLV-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C(C1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165905-26-0 | |

| Record name | Calystegine A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?

A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。